molecular formula C19H22N6OS B2955311 2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034352-17-3

2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2955311
CAS RN: 2034352-17-3
M. Wt: 382.49
InChI Key: QZWAUYULGFFBNJ-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups including a benzylthio group, a pyrrolidinyl group, a triazolopyridazine group, and an acetamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The exact method would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the triazolopyridazine ring suggests that this compound may have a planar structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like acetamide could increase its solubility in polar solvents .

Scientific Research Applications

Antitubercular Agent Development

This compound shows promise as an inhibitor of Mtb shikimate dehydrogenase , which is crucial for the biosynthesis of chorismate end products. It’s a promising target for the development of new-generation antitubercular agents . Systematic modifications of the compound could lead to the discovery of potent leads for antitubercular activity.

High-Energy Materials Research

Due to its structural features, the compound is of interest in the study of high-energy materials. Compounds with a triazolo[4,3-b]pyridazine ring system have been noted for their high energy, low sensitivity, and high thermal stability . This makes them suitable for applications in energetic material design.

Thermal Decomposition Analysis

The compound’s thermal behavior and decomposition mechanisms can be studied using techniques like TG, DSC, TG-DSC-FTIR-MS , and ARC . Such studies are essential for understanding the safety and stability of materials under various conditions .

Kinetic Model Analysis

Kinetic models can be developed to describe the thermal decomposition of compounds like this one. These models help predict the behavior of the compound under different thermal conditions and can be used to assess its stability and reactivity .

Energetic Salts Synthesis

The compound can serve as a precursor for the synthesis of energetic salts. These salts have applications in propellants and explosives, where stability and energy content are critical parameters .

Safety and Hazard Prediction

The compound’s safety indicators, such as TMRad , TD24 , and TD8 , can be calculated to predict thermal hazards. This information is vital for handling and storage guidelines in research and industrial settings .

Future Directions

The future research directions for this compound could include studying its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its target protein in a way that inhibits the protein’s function, leading to changes in cellular processes. For instance, c-Met kinase inhibitors prevent the activation of the kinase, disrupting signal transduction pathways and inhibiting cancer cell growth .

Biochemical Pathways

If it acts similarly to other c-met kinase inhibitors, it may affect pathways involved in cell growth and survival . Inhibition of c-Met kinase can disrupt these pathways, potentially leading to the death of cancer cells.

Result of Action

If it acts as a c-met kinase inhibitor, it could potentially inhibit cancer cell growth .

properties

IUPAC Name

2-benzylsulfanyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c26-19(14-27-13-15-6-2-1-3-7-15)20-12-18-22-21-16-8-9-17(23-25(16)18)24-10-4-5-11-24/h1-3,6-9H,4-5,10-14H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWAUYULGFFBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CSCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

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